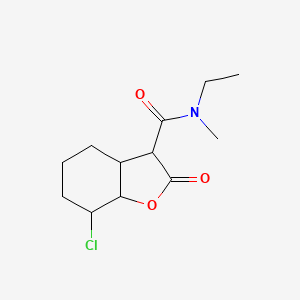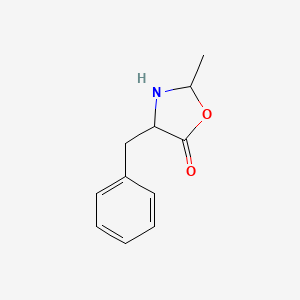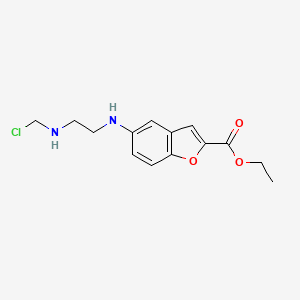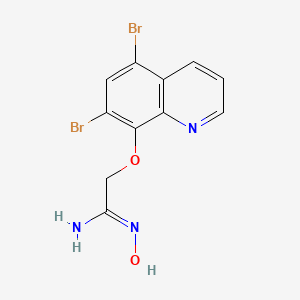![molecular formula C15H10N2O5 B12901516 1-[3-(2,5-Dioxopyrrol-1-yl)-4-methoxyphenyl]pyrrole-2,5-dione CAS No. 6327-81-7](/img/structure/B12901516.png)
1-[3-(2,5-Dioxopyrrol-1-yl)-4-methoxyphenyl]pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(4-Methoxy-1,3-phenylene)bis(1H-pyrrole-2,5-dione) is a chemical compound known for its unique structure and properties. It is also referred to as N,N’-1,3-Phenylene bismaleimide. This compound is characterized by the presence of two pyrrole-2,5-dione groups attached to a 4-methoxy-1,3-phenylene core. It is widely used in various industrial and scientific applications due to its stability and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(4-Methoxy-1,3-phenylene)bis(1H-pyrrole-2,5-dione) typically involves the reaction of maleic anhydride with 4-methoxy-1,3-phenylenediamine. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The final product is often subjected to rigorous quality control measures to ensure its purity and performance in various applications .
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(4-Methoxy-1,3-phenylene)bis(1H-pyrrole-2,5-dione) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, reduced, or substituted versions, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
1,1’-(4-Methoxy-1,3-phenylene)bis(1H-pyrrole-2,5-dione) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 1,1’-(4-Methoxy-1,3-phenylene)bis(1H-pyrrole-2,5-dione) involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This reactivity is primarily due to the presence of the pyrrole-2,5-dione groups, which are highly electrophilic .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-(1,3-Phenylene)bis(1H-pyrrole-2,5-dione)
- 1,1’-(4-Methyl-1,3-phenylene)bis(1H-pyrrole-2,5-dione)
- 1,1’-(Methylenedi-4,1-phenylene)bismaleimide
Uniqueness
1,1’-(4-Methoxy-1,3-phenylene)bis(1H-pyrrole-2,5-dione) is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs. Additionally, the methoxy group can influence the compound’s solubility and interaction with other molecules, making it suitable for specific applications .
Propriétés
Numéro CAS |
6327-81-7 |
|---|---|
Formule moléculaire |
C15H10N2O5 |
Poids moléculaire |
298.25 g/mol |
Nom IUPAC |
1-[3-(2,5-dioxopyrrol-1-yl)-4-methoxyphenyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C15H10N2O5/c1-22-11-3-2-9(16-12(18)4-5-13(16)19)8-10(11)17-14(20)6-7-15(17)21/h2-8H,1H3 |
Clé InChI |
LDMQQZHFIIHDQS-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)N2C(=O)C=CC2=O)N3C(=O)C=CC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenamine, 4-[2-(2-furanyl)ethenyl]-N,N-dimethyl-](/img/structure/B12901433.png)
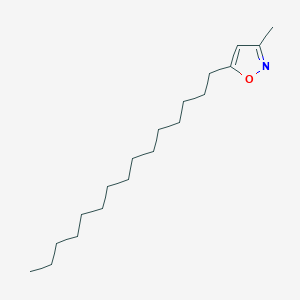
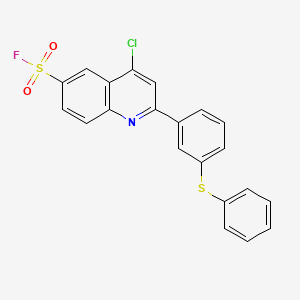
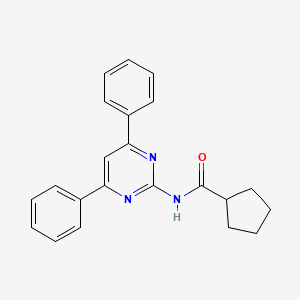
![2-Chloro-3-iodocyclohepta[b]pyrrole](/img/structure/B12901455.png)

